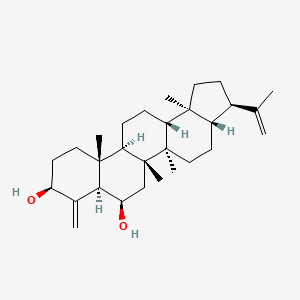

21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol

Vue d'ensemble

Description

21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol is a hopene derivative, a class of compounds known for their significant presence in petroleum and natural products. This compound represents a unique structure within the hopane series, distinguished by its norhopane skeleton, indicating the absence of a methyl group at C-24 relative to the more common hopanes.

Synthesis Analysis

Although specific synthesis details for this compound were not directly found, the synthesis of related hopane derivatives involves complex organic reactions. For example, hopane derivatives can be synthetically modified via selective biodegradation processes or chemical syntheses that introduce specific functional groups to the hopane skeleton (Peters et al., 1996).

Molecular Structure Analysis

The molecular structure of hopane derivatives, including this compound, typically features a pentacyclic triterpenoid skeleton. This compound's structure is characterized by specific stereochemistry at its various chiral centers, which significantly influences its biological and chemical properties. For instance, the configuration of stereogenic centers at C-20 and C-22 can markedly impact the biological activity of vitamin D analogues, suggesting the critical role of stereochemistry in such compounds (Flores et al., 2012).

Chemical Reactions and Properties

Hopane derivatives undergo a range of chemical reactions, including selective biodegradation in petroleum reservoirs, which can alter their structure and properties. For example, microbial removal of the C-25 methyl group from extended hopanes to generate 25-norhopanes in crude oils demonstrates the susceptibility of these compounds to biodegradation and the impact of such processes on their chemical composition (Peters et al., 1996).

Applications De Recherche Scientifique

Anti-inflammatory Properties

- Norhopane derivatives from Fagaropsis angolensis, including compounds structurally related to "21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol," have demonstrated anti-inflammatory activity. These compounds showed significant inhibition of cytokines like IL-1β and TNF-α in lipopolysaccharide-stimulated peripheral blood mononuclear cells (Mukavi et al., 2020).

Insecticidal Activity

- Nor-hopanes isolated from the root bark of Zanha africana, closely related to "this compound," have been found to be toxic to bruchid beetles and effective in reducing oviposition. This suggests their potential as natural insecticides (Stevenson et al., 2016).

Sterol Constituents in Mushrooms

- Research on sterol constituents from mushrooms has identified compounds with structural similarities to "this compound." These studies contribute to understanding the chemical diversity and potential biological activities of mushroom-derived compounds (Yaoita et al., 1999).

Geological and Environmental Studies

- The compound and its related structures have been studied in the context of organic geochemistry, particularly in understanding the biodegradation processes in petroleum reservoirs and environmental samples (Peters et al., 1996).

Potential Therapeutic Applications

- Various derivatives of this compound have been evaluated for their therapeutic potential, including anti-inflammatory and cytotoxic activities. This research is crucial for developing new drugs or natural health products (Wang et al., 2009).

Mécanisme D'action

Pharmacokinetics

It has been found in the root bark of zanha africana, a plant used by farmers throughout sub-saharan africa to protect stored grain from bruchid beetles . Two of the most abundant nor-hopanes, including “21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol”, were found to be toxic to and reduced oviposition of C. maculatus in a dose-dependent manner . This suggests that the compound may have insecticidal properties, but its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be determined.

Result of Action

It has been observed to have toxic effects on bruchid beetles and reduce their oviposition . This suggests that the compound may interfere with the reproductive processes of these insects, but the specific molecular and cellular mechanisms are yet to be elucidated.

Analyse Biochimique

Biochemical Properties

21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity. For example, this compound has been observed to inhibit certain enzymes involved in insect metabolism, contributing to its insecticidal properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce apoptosis in certain insect cells, thereby reducing their viability. Additionally, it affects gene expression by upregulating or downregulating specific genes involved in stress responses and metabolic processes .

Propriétés

IUPAC Name |

(3R,3aS,5aR,5bR,7R,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,11a,13b-tetramethyl-8-methylidene-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-7,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-17(2)19-10-13-26(4)20(19)11-15-28(6)23(26)8-9-24-27(5)14-12-21(30)18(3)25(27)22(31)16-29(24,28)7/h19-25,30-31H,1,3,8-16H2,2,4-7H3/t19-,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVUUVGCIMTCL-BQTYIAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CC(C5C4(CCC(C5=C)O)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5=C)O)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.